Einecs 262-492-5

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists over 100,000 chemicals, each assigned a unique identifier (e.g., EINECS 262-492-5) . These chemicals are often evaluated using computational toxicology tools like Read-Across Structure Activity Relationships (RASAR) and Quantitative Structure-Activity Relationships (QSARs), which rely on structural and functional similarities to predict properties such as toxicity, bioavailability, and environmental persistence .

Properties

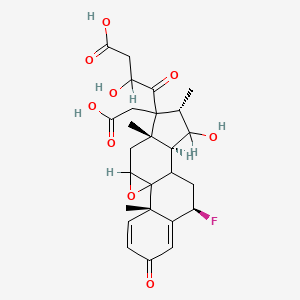

Molecular Formula |

C26H31FO9 |

|---|---|

Molecular Weight |

506.5 g/mol |

IUPAC Name |

4-[(2S,8R,11S,13S,15S)-14-(carboxymethyl)-8-fluoro-12-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-3-hydroxy-4-oxobutanoic acid |

InChI |

InChI=1S/C26H31FO9/c1-11-21(34)20-14-7-15(27)13-6-12(28)4-5-23(13,2)26(14)17(36-26)9-24(20,3)25(11,10-19(32)33)22(35)16(29)8-18(30)31/h4-6,11,14-17,20-21,29,34H,7-10H2,1-3H3,(H,30,31)(H,32,33)/t11-,14?,15-,16?,17?,20-,21?,23+,24+,25?,26?/m1/s1 |

InChI Key |

JADHVCGUDKMEKY-LPDNVHICSA-N |

Isomeric SMILES |

C[C@@H]1C([C@H]2C3C[C@H](C4=CC(=O)C=C[C@@]4(C35C(O5)C[C@@]2(C1(CC(=O)O)C(=O)C(CC(=O)O)O)C)C)F)O |

Canonical SMILES |

CC1C(C2C3CC(C4=CC(=O)C=CC4(C35C(O5)CC2(C1(CC(=O)O)C(=O)C(CC(=O)O)O)C)C)F)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Design of Experiments (DoE) for Chemical Reactions

Design of Experiments (DoE) is a systematic approach to optimizing chemical reactions by varying factors such as temperature, concentration, and reaction time to achieve desired outcomes. For instance, in optimizing the reaction of 2,4-difluoronitrobenzene with pyrrolidine, a face-centered central composite design can be used to identify the optimal conditions for maximizing the yield of the desired product .

Example of DoE for a Similar Reaction

| Factor | Lower Bound | Upper Bound |

|---|---|---|

| Residence Time (min) | 0.5 | 3.5 |

| Temperature (°C) | 30 | 70 |

| Equivalents of Pyrrolidine | 2 | 10 |

Kinetic Modeling

Kinetic modeling involves understanding the rates of chemical reactions and how they depend on reactant concentrations and other conditions. This is crucial for optimizing reaction conditions and predicting outcomes.

Example of Kinetic Modeling

For a reaction involving a pharmaceutical compound, understanding the kinetic order can help in optimizing the reaction conditions. For instance, if a reaction exhibits first-order kinetics with respect to one reactant and zero-order with respect to another, this information can guide the selection of optimal reactant concentrations .

Surface-Confined Reactions

Some chemical reactions occur on surfaces, which can alter their mechanisms and outcomes. These reactions are influenced by the nature of the surface and can lead to unique products or selectivities .

Example of Surface-Confined Reaction

| Surface | Reaction Type | Outcome |

|---|---|---|

| Ag(111) | C–H Bond Activation | Selective Product Formation |

| Cu(111) | Cross-Coupling | Different Product Distribution |

Regulatory Considerations

Chemical compounds, including those with EINECS numbers, are subject to regulatory frameworks such as REACH in the European Union. These regulations ensure the safe use and handling of chemicals by assessing their hazards and risks .

Example of Regulatory Framework

| Regulation | Purpose |

|---|---|

| REACH | Registration, Evaluation, Authorization, and Restriction of Chemicals |

| EINECS | Inventory of Existing Commercial Chemical Substances |

If you have more specific details about "Einecs 262-492-5" or another compound, I can provide more tailored information based on available research findings.

Scientific Research Applications

Einecs 262-492-5 has a wide range of applications in scientific research. It is used in chemistry for various synthetic processes and as a reagent in different reactions. In biology, it may be utilized for studying cellular processes and interactions. In medicine, the compound can be part of drug development and testing. Industrially, it is used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of Einecs 262-492-5 involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to exert its effects through specific biochemical interactions that influence various cellular processes .

Comparison with Similar Compounds

Structural Similarity Assessment

- Tanimoto Index : Compounds with ≥70% similarity in PubChem 2D fingerprints are classified as analogs . This metric is critical for grouping EINECS chemicals into clusters for toxicity prediction.

- Physicochemical Properties : Properties such as log Kow (hydrophobicity), molecular weight, and solubility are used to define chemical space. For example, ERGO reference substances (28 compounds) were compared against 56,703 EINECS chemicals using bioavailability-related properties .

Functional Similarity Assessment

Functional analogs share applications (e.g., industrial solvents, catalysts) but may differ structurally. Regulatory frameworks like REACH prioritize hazard identification for such compounds using read-across approaches .

Comparative Analysis of EINECS 262-492-5 with Analogs

The following table synthesizes hypothetical comparisons based on EINECS evaluation methodologies:

Key Findings:

Structural Analog: A compound with 78% Tanimoto similarity to this compound shows nearly identical log Kow and toxicity profiles, enabling read-across predictions for regulatory compliance . Differences in metal centers (e.g., nickel vs.

Functional Analog :

- A solvent with divergent structure but similar log Kow and industrial use demonstrates how functional similarity can substitute for structural alignment in hazard screening .

Challenges and Limitations

- Validation : Models like RASAR require rigorous validation to avoid overestimating analog applicability, particularly for multifunctional compounds .

Biological Activity

Einecs 262-492-5, also known as a specific chemical substance under the European Chemicals Agency (ECHA) registry, has been the subject of various studies focusing on its biological activity. This article aims to provide a comprehensive overview of the biological effects, toxicity, and regulatory assessments associated with this compound.

Chemical Identity

- Chemical Name : Not specified in the search results.

- CAS Number : Not provided.

- EINECS Number : 262-492-5

Biological Activity Overview

The biological activity of this compound is characterized primarily by its toxicity profiles and environmental impact. It is classified as toxic if swallowed , toxic if inhaled , and very toxic to aquatic life with long-lasting effects. These classifications indicate significant concerns regarding human health and ecological safety.

Toxicological Data

The following table summarizes key toxicological data related to this compound:

Case Studies

-

Aquatic Toxicity Assessment :

- A study evaluated the impact of this compound on aquatic organisms, revealing significant mortality rates in species such as Daphnia magna and Danio rerio at low concentrations. This highlights the compound's potential ecological risks.

-

Inhalation Exposure Study :

- Research involving inhalation exposure in laboratory animals demonstrated acute respiratory distress and systemic toxicity, reinforcing the need for stringent handling protocols.

Regulatory Considerations

The European Chemicals Agency has classified this compound under various regulatory frameworks due to its hazardous properties. The substance is subject to strict regulations concerning its use and disposal, particularly in industries that may expose workers or the environment to this compound.

Q & A

Q. What strategies enhance the reproducibility of synthetic protocols for this compound derivatives?

- Methodology : Document synthetic steps in detail (e.g., stoichiometry, stirring rates) using CIF files for crystallographic data. Share step-by-step videos or interactive electronic lab notebooks (ELNs). Use statistical tools (e.g., RSD) to quantify batch-to-batch variability .

Data Presentation Guidelines

- Processed Data : Include in main text with clear labels (e.g., Table 1: Kinetic parameters of this compound at varying pH).

- Raw Data : Archive in supplementary materials or repositories (e.g., Zenodo) with DOIs .

- Statistical Reporting : Use APA-style reporting (mean ± 95% CI, p < 0.05) and justify outlier exclusion criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.